
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 3,5-dimethylphenyl group and a 4-fluorophenyl group attached to the indole core, which may impart unique chemical and biological properties.
準備方法
The synthesis of 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylphenylhydrazine with 4-fluorobenzaldehyde to form the corresponding hydrazone, which is then cyclized to the indole derivative under acidic conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
化学反応の分析
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
科学的研究の応用
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a potential candidate for drug development.
Medicine: Research may explore its potential therapeutic applications, including its use as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole depends on its specific biological activity. For example, if the compound exhibits anticancer properties, it may interact with molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-1H-indole can be compared with other indole derivatives, such as:
1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-(4-Fluorophenyl)-2-phenyl-1H-indole: Lacks the 3,5-dimethyl groups, which may affect its reactivity and biological activity.
1-(3,5-Dimethylphenyl)-2-(4-chlorophenyl)-1H-indole: Contains a chlorine atom instead of fluorine, which may influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and potential biological activities.
特性
分子式 |
C22H18FN |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)indole |
InChI |
InChI=1S/C22H18FN/c1-15-11-16(2)13-20(12-15)24-21-6-4-3-5-18(21)14-22(24)17-7-9-19(23)10-8-17/h3-14H,1-2H3 |
InChIキー |
OUBRVLRUSSZLKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N2C3=CC=CC=C3C=C2C4=CC=C(C=C4)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
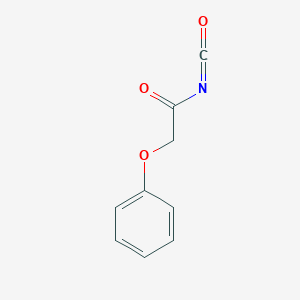

![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
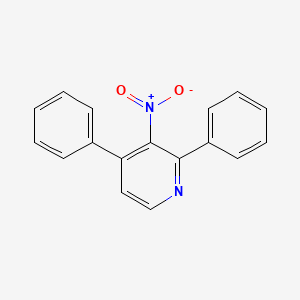
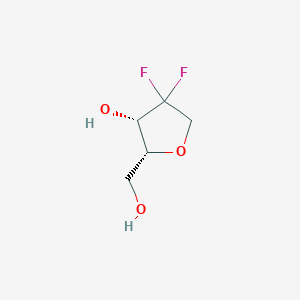
![2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14132841.png)
![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)
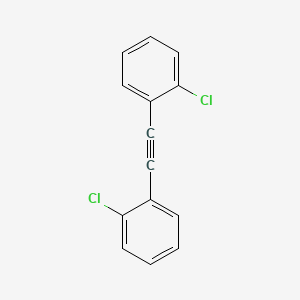
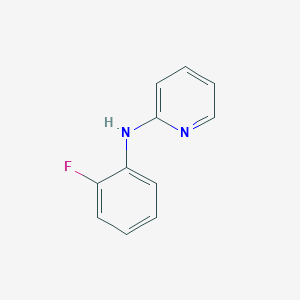
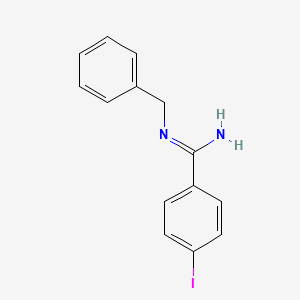
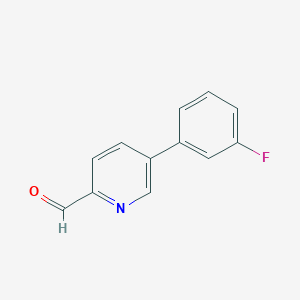
![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
